An In-Depth Technical Guide to 4-(Tetradecylamino)butan-2-ol (CAS: 143-26-0)
An In-Depth Technical Guide to 4-(Tetradecylamino)butan-2-ol (CAS: 143-26-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Tetradecylamino)butan-2-ol, a long-chain amino alcohol, represents a class of molecules with significant, yet underexplored, therapeutic potential. While specific research on this particular compound is limited, the broader family of long-chain and β-amino alcohols has demonstrated a range of biological activities, including potent anti-inflammatory effects through the modulation of Toll-like receptor 4 (TLR4) signaling, as well as antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(tetradecylamino)butan-2-ol and extrapolates its potential biological activities based on structurally related compounds. Detailed experimental protocols for investigating these potential activities are also presented to facilitate further research and drug development efforts in this area.
Physicochemical Properties
The fundamental physicochemical properties of 4-(tetradecylamino)butan-2-ol are summarized in the table below. These characteristics are crucial for its handling, formulation, and interpretation of biological activity.
| Property | Value | Reference(s) |
| CAS Number | 143-26-0 | [1] |
| Molecular Formula | C18H39NO | [1] |
| Molecular Weight | 285.51 g/mol | [1] |
| Density | 0.859 g/cm³ | |
| Boiling Point | 391.4 °C at 760 mmHg | |
| Flash Point | 26.2 °C | |
| Vapor Pressure | 9.56E-08 mmHg at 25°C | |
| LogP (calculated) | 5.43890 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 16 |
Potential Biological Activities and Signaling Pathways
Based on structure-activity relationship studies of analogous long-chain amino alcohols, 4-(tetradecylamino)butan-2-ol is hypothesized to exhibit several key biological activities.
Anti-Inflammatory Activity via TLR4 Antagonism
Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade.[2] Overactivation of this pathway is implicated in various inflammatory diseases.[3] β-amino alcohol derivatives have been identified as inhibitors of the TLR4 signaling pathway.[2] The long tetradecyl (C14) alkyl chain in 4-(tetradecylamino)butan-2-ol is a critical structural feature. Studies on synthetic TLR4 antagonists have shown that the length of the fatty acid chains significantly influences their activity, with C10, C12, and C14 chains often demonstrating potent antagonist effects.[4]
The proposed mechanism of action involves the binding of the amino alcohol to the MD-2 co-receptor, which is associated with TLR4. This binding competitively inhibits the interaction of LPS with the TLR4/MD-2 complex, thereby blocking downstream signaling.
Antimicrobial and Antifungal Activity
Amino alcohols, particularly those with long alkyl chains, are known to possess antimicrobial and antifungal properties.[5] The amphiphilic nature of 4-(tetradecylamino)butan-2-ol, with its long hydrophobic tetradecyl tail and a polar amino alcohol head, suggests it may interact with and disrupt microbial cell membranes. This mechanism is common for many antimicrobial peptides and synthetic mimics.
Experimental Protocols
To validate the hypothesized biological activities of 4-(tetradecylamino)butan-2-ol, the following experimental protocols are recommended.
Synthesis of 4-(Alkylamino)butan-2-ol Derivatives
A general method for the synthesis of N-alkyl amino alcohols involves the direct N-alkylation of an amino alcohol with an alcohol or alkyl halide.[6][7]
Workflow for Synthesis and Purification:
In Vitro TLR4 Antagonist Activity Assay
This protocol is designed to assess the ability of 4-(tetradecylamino)butan-2-ol to inhibit LPS-induced inflammation in a cell-based assay.[8]
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Cell Culture:
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Culture a suitable cell line expressing TLR4, such as human monocytic THP-1 cells or a reporter cell line like HEK-Blue™ hTLR4.
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Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
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Assay Procedure:
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Seed the cells in a 96-well plate at an appropriate density.
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Pre-incubate the cells with varying concentrations of 4-(tetradecylamino)butan-2-ol for 1 hour.
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Stimulate the cells with a known concentration of LPS (e.g., 100 ng/mL).
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Incubate for a specified period (e.g., 18-24 hours).
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Quantification of Inflammatory Response:
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For THP-1 cells, measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the cell supernatant using an ELISA kit.
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For reporter cell lines, measure the activity of the secreted reporter protein (e.g., secreted embryonic alkaline phosphatase - SEAP) according to the manufacturer's instructions.
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Data Analysis:
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Calculate the percentage of inhibition of the LPS-induced response for each concentration of the test compound.
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Determine the IC50 value (the concentration at which 50% of the maximal response is inhibited) by plotting the percentage of inhibition against the log of the compound concentration.
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Antimicrobial and Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) can be determined using broth microdilution methods.[9][10][11]
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Preparation of Inoculum:
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Grow the selected bacterial or fungal strains overnight in an appropriate broth medium.
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Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
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Broth Microdilution Assay:
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Prepare serial two-fold dilutions of 4-(tetradecylamino)butan-2-ol in a 96-well microtiter plate containing the appropriate broth medium.
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Add the standardized inoculum to each well.
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Include positive (inoculum without compound) and negative (broth only) controls.
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Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 24-48 hours.
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Determination of MIC:
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The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
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Determination of MBC/MFC:
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Subculture a small aliquot from the wells with no visible growth onto agar plates.
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Incubate the plates until growth is visible in the control culture.
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The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
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Conclusion
4-(Tetradecylamino)butan-2-ol belongs to a promising class of long-chain amino alcohols with potential therapeutic applications as an anti-inflammatory, antimicrobial, and antifungal agent. Its structural features, particularly the C14 alkyl chain, suggest a strong likelihood of TLR4 antagonistic activity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these properties. Further research into this and related molecules is warranted to fully elucidate their therapeutic potential and mechanism of action for the development of novel drugs.
References
- 1. 4-(tetradecylamino)butan-2-ol | 143-26-0 [amp.chemicalbook.com]
- 2. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 4 (TLR4) inhibitors: Current research and prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship in Monosaccharide-Based Toll-Like Receptor 4 (TLR4) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
